

# Comparative analysis of different (-)-Vinigrol synthetic routes

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## A Comparative Analysis of Different (-)-Vinigrol Synthetic Routes

**(-)-Vinigrol**, a complex diterpenoid isolated from the fungus *Virgaria nigra*, has captivated synthetic chemists for decades due to its unique bridged bicyclic core structure and promising biological activities, including antihypertensive and tumor necrosis factor- $\alpha$  (TNF- $\alpha$ ) inhibitory properties. The molecule's intricate architecture, featuring a decahydro-1,5-butanonaphthalene ring system with eight contiguous stereocenters, presents a formidable synthetic challenge. This guide provides a comparative analysis of several prominent total and formal syntheses of **(-)-Vinigrol**, highlighting the diverse strategies employed to conquer this complex target.

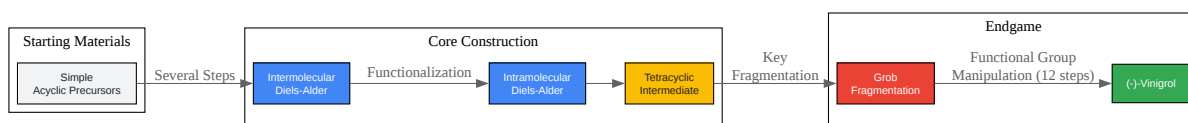
## Key Synthetic Strategies at a Glance

The total synthesis of **(-)-Vinigrol** has been approached from various strategic standpoints, each with its own set of key transformations to construct the challenging carbocyclic core. This comparison focuses on the seminal works of Baran, Njardarson, Barriault, Yu and Luo, and Li, whose approaches showcase the evolution of synthetic design in tackling this intricate natural product.

Lead Researcher(s)	Key Strategic Approach	Longest Linear Sequence (Steps)	Overall Yield (%)	Starting Material(s)
Baran (2009)	Inter- and Intramolecular Diels-Alder, Grob Fragmentation	23	3	Commercially available materials
Njardarson (2013)	Oxidative Dearomatization/ Intramolecular Diels-Alder, Heck Cyclization Cascade, Wharton Fragmentation	~25	Not explicitly stated in summary	Simple aromatic precursors
Barriault (2012, Formal)	Claisen Rearrangement, Intramolecular Diels-Alder	24	Not applicable (Formal)	Commercially available starting materials
Yu and Luo (2019)	Transannular Diels-Alder (TADA) Reaction, Macrocyclic Stereocontrol	~18	Not explicitly stated in summary, but scalable (>600 mg produced)	(-)-Limonene derivative
Li (2019)	Type II Intramolecular [5+2] Cycloaddition, Ring-Contraction Cascade	15	Not explicitly stated in summary	3-methyl-butanal and chloro-dihydrocarvone

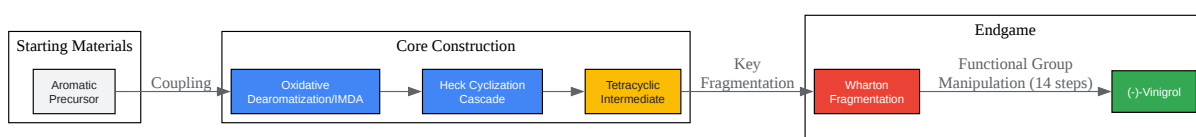
## Visualizing the Synthetic Pathways

The following diagrams illustrate the core logic of each synthetic strategy, highlighting the key bond formations and strategic intermediates.



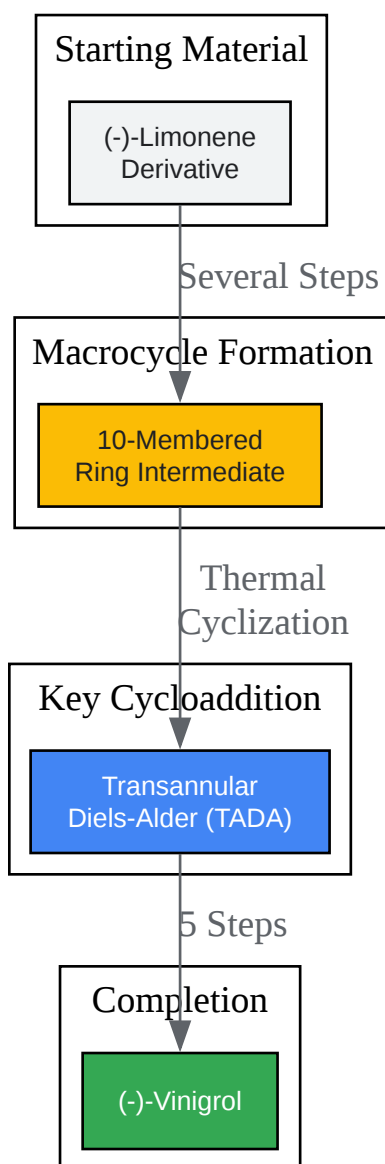
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Caption: Baran's convergent approach to the tetracyclic core and subsequent fragmentation.



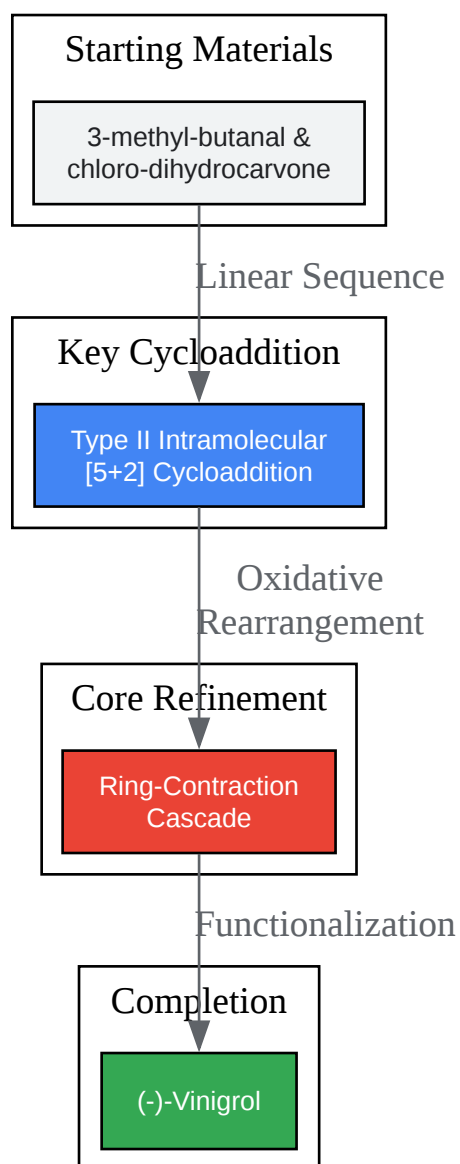
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Caption: Njardarson's dearomatization strategy to access the core structure.



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Caption: Yu and Luo's scalable synthesis via a key transannular Diels-Alder reaction.



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Caption: Li's protecting-group-free synthesis featuring a [5+2] cycloaddition.

## Detailed Experimental Protocols for Key Reactions

The successful execution of these syntheses hinges on several key, often challenging, transformations. Below are representative protocols for some of the pivotal steps.

### Baran's Grob Fragmentation

The Grob fragmentation is a cornerstone of Baran's strategy, serving to unveil the decahydro-1,5-butanonaphthalene core from a more readily assembled tetracyclic intermediate.[\[1\]](#)[\[2\]](#)

- **Reaction:** Conversion of a mesylated alcohol to the fragmented ketone.
- **Reagents and Conditions:** To a solution of the tetracyclic mesylate in a suitable solvent such as tetrahydrofuran (THF) at -78 °C is added a strong base, typically potassium hexamethyldisilazide (KHMDs). The reaction is stirred at low temperature and gradually allowed to warm to room temperature.
- **Work-up:** The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

## Njardarson's Oxidative Dearomatization/Intramolecular Diels-Alder Cascade

This powerful cascade reaction rapidly builds complexity, forming the core of the vinigrol skeleton in a single operation from a relatively simple aromatic precursor.[\[3\]](#)

- **Reaction:** Phenyliodine(III) diacetate (PIDA) mediated oxidative dearomatization of a phenolic substrate, followed by an in-situ intramolecular Diels-Alder cycloaddition.
- **Reagents and Conditions:** To a solution of the phenolic precursor in a fluorinated solvent like 2,2,2-trifluoroethanol (TFE) is added phenyliodine(III) diacetate (PIDA). The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
- **Work-up:** The solvent is removed in vacuo, and the residue is purified by flash column chromatography on silica gel to yield the tetracyclic product.

## Yu and Luo's Transannular Diels-Alder (TADA) Reaction

This key step in Yu and Luo's scalable synthesis forges the intricate bridged ring system of vinigrol from a macrocyclic precursor.[\[4\]](#)[\[5\]](#)

- **Reaction:** Thermal intramolecular Diels-Alder reaction of a 10-membered macrocyclic triene.
- **Reagents and Conditions:** The macrocyclic precursor is dissolved in a high-boiling solvent such as 1,2-dichlorobenzene. The solution is heated to a high temperature (e.g., 200 °C), often using microwave irradiation, for a specified period.
- **Work-up:** After cooling to room temperature, the reaction mixture is directly purified by flash column chromatography on silica gel to isolate the tricyclic product.

## Li's Type II Intramolecular [5+2] Cycloaddition

Li's asymmetric synthesis employs a novel intramolecular [5+2] cycloaddition to construct the synthetically challenging 1,5-butanodecahydronaphthalene core.<sup>[6][7]</sup>

- **Reaction:** Base-catalyzed intramolecular [5+2] cycloaddition of a precursor containing an oxidopyrylium ylide precursor.
- **Reagents and Conditions:** The precursor is dissolved in a suitable solvent, and a catalytic amount of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is added. The reaction is stirred at room temperature or with gentle heating.
- **Work-up:** The reaction mixture is quenched with a mild acid (e.g., saturated aqueous ammonium chloride) and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by flash chromatography.

## Conclusion

The synthetic routes to **(-)-Vinigrol** showcase a remarkable evolution in strategic thinking and methodological innovation. Baran's initial landmark synthesis established a viable, albeit lengthy, pathway.<sup>[1][2]</sup> Subsequent approaches by Njardarson, Barriault, Yu and Luo, and Li have introduced more efficient and elegant solutions.<sup>[3][5][6][8]</sup> Njardarson's work highlights the power of dearomatization strategies, while Yu and Luo's scalable synthesis using a transannular Diels-Alder reaction is a significant step towards practical applications.<sup>[3][4][5]</sup> Li's protecting-group-free synthesis represents a pinnacle of efficiency, demonstrating that complex natural products can be assembled with high step economy.<sup>[6][7]</sup> Each of these routes offers valuable insights for researchers and professionals in drug development, providing a diverse toolbox of strategies for the synthesis of complex molecular architectures. The continuous

refinement of these synthetic pathways not only underscores the ingenuity of the chemical community but also brings the potential therapeutic benefits of **(-)-Vinigrol** and its analogs closer to reality.

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